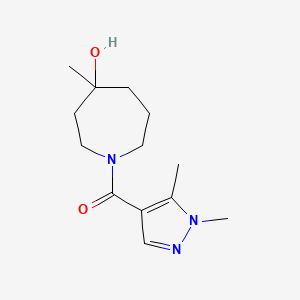
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide involves the inhibition of certain enzymes and receptors that are involved in various biological processes. For example, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to inhibit the activity of certain kinases, which are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have a neuroprotective effect in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide in lab experiments include its high purity, stability, and selectivity towards certain enzymes and receptors. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity.
Orientations Futures
There are several future directions related to the study of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide. Some of these include:
1. Further studies on the mechanism of action of this compound and its potential use as a drug candidate for the treatment of various diseases.
2. Studies on the synthesis and characterization of new derivatives of this compound with improved properties such as solubility and selectivity.
3. Studies on the use of this compound as an organic semiconductor material in electronic devices such as solar cells and transistors.
4. Further studies on the use of this compound as a fluorescent probe for the detection of heavy metal ions in water samples.
5. Studies on the toxicity and safety of this compound in animal models and humans.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide involves the reaction of 5-bromo-2-methylthiophene-3-sulfonyl chloride with 2-aminoethanol and 2,2-difluoroethanol in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science.
Medicinal Chemistry: This compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
Material Science: this compound has been studied for its potential use as an organic semiconductor material in electronic devices such as solar cells and transistors. It has been shown to have good electrical conductivity and stability under various conditions.
Environmental Science: This compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water samples. It has been shown to selectively bind to certain metal ions and emit fluorescence, which can be detected using spectroscopic techniques.
Propriétés
IUPAC Name |
5-bromo-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2-methylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrF2NO3S2/c1-6-7(4-8(10)17-6)18(15,16)13(2-3-14)5-9(11)12/h4,9,14H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWCWWJFJZBBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)S(=O)(=O)N(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrF2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644846.png)
![2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644850.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644865.png)
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)


![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)


![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

